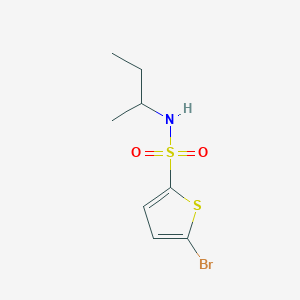![molecular formula C22H17BrClF3N2O3S B296889 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B296889.png)
2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide, commonly known as BMS-986142, is a small molecule inhibitor of the TYK2 (Tyrosine Kinase 2) enzyme. It has been developed as a potential therapeutic agent for the treatment of autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.
Mécanisme D'action
BMS-986142 works by inhibiting the TYK2 enzyme, which is involved in the signaling pathway of cytokines such as interleukin-12 and interleukin-23. These cytokines play a key role in the development of autoimmune diseases, and by inhibiting their signaling pathway, BMS-986142 can reduce inflammation and improve disease symptoms.
Biochemical and Physiological Effects:
BMS-986142 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In animal studies, BMS-986142 has been shown to reduce inflammation and improve disease symptoms in models of psoriasis, lupus, and inflammatory bowel disease. BMS-986142 has also been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
BMS-986142 has several advantages for lab experiments, including its high potency and selectivity for the TYK2 enzyme, as well as its favorable pharmacokinetic profile. However, there are also some limitations to using BMS-986142 in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Orientations Futures
There are several potential future directions for research on BMS-986142. One area of focus could be on further elucidating the mechanism of action of BMS-986142 and its effects on the immune system. Another area of focus could be on evaluating the safety and efficacy of BMS-986142 in clinical trials for the treatment of autoimmune diseases. Additionally, there may be opportunities to develop new formulations or delivery methods for BMS-986142 to improve its pharmacokinetic properties and therapeutic efficacy.
Méthodes De Synthèse
The synthesis of BMS-986142 involves a multi-step process that starts with the synthesis of 3-bromoaniline. The intermediate product is then treated with 4-methylbenzenesulfonyl chloride to form 3-bromo-4-(methylsulfonyl)aniline. This intermediate product is then reacted with 2-chloro-5-(trifluoromethyl)benzoic acid to form BMS-986142.
Applications De Recherche Scientifique
BMS-986142 has been extensively studied for its potential therapeutic applications in autoimmune diseases. In preclinical studies, BMS-986142 has demonstrated efficacy in reducing inflammation and improving disease symptoms in animal models of psoriasis, lupus, and inflammatory bowel disease. Clinical trials are currently underway to evaluate the safety and efficacy of BMS-986142 in humans.
Propriétés
Formule moléculaire |
C22H17BrClF3N2O3S |
|---|---|
Poids moléculaire |
561.8 g/mol |
Nom IUPAC |
2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H17BrClF3N2O3S/c1-14-5-8-18(9-6-14)33(31,32)29(17-4-2-3-16(23)12-17)13-21(30)28-20-11-15(22(25,26)27)7-10-19(20)24/h2-12H,13H2,1H3,(H,28,30) |
Clé InChI |
WKPQBZFBAZPZCZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC(=CC=C3)Br |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B296808.png)

![2-{[(4-bromophenyl)sulfonyl]-4-ethoxyanilino}-N-propylacetamide](/img/structure/B296810.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2,3-dichloro(methylsulfonyl)anilino]acetamide](/img/structure/B296813.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-phenylacetamide](/img/structure/B296815.png)

![N-allyl-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296819.png)
![4-ethoxy-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B296820.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B296822.png)
![2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B296824.png)

![2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide](/img/structure/B296827.png)
![N-[4-(acetylamino)phenyl]-2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B296828.png)
